2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol

Medicinal Chemistry 3-Aminopyrrolidine Derivatives Chemical Probes

Researchers developing SAR around chemokine receptor or kinase targets frequently encounter supply inconsistency and unverified analog purity. 2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol (CAS 1897879-33-2) solves this by providing a consistent 95% purity core scaffold with a synthetically accessible primary amine. - Primary amine handle enables rapid amide coupling, reductive amination, and urea formation for focused library synthesis. - 2,6-substitution pattern offers a differentiated hydrogen-bonding surface vs. common 2,4- or 3,4-analogs. - Standard pack sizes (10 mg-bulk) with custom synthesis available; in stock for immediate dispatch.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 1897879-33-2
Cat. No. B1468126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol
CAS1897879-33-2
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1O)CN2CCC(C2)N
InChIInChI=1S/C13H20N2O2/c1-2-17-12-5-3-4-10(13(12)16)8-15-7-6-11(14)9-15/h3-5,11,16H,2,6-9,14H2,1H3
InChIKeyKAUWTBDKRLVVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminopyrrolidine-Phenol Building Block Overview


2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol (CAS 1897879-33-2) is a synthetic small molecule with the formula C13H20N2O2 and a molecular weight of 236.31 g/mol . It belongs to the class of 3-aminopyrrolidine derivatives containing a 6-ethoxyphenol motif—a scaffold frequently explored in medicinal chemistry for chemokine receptor modulation, kinase inhibition, and monoamine reuptake inhibition. The compound bears a primary amine on the pyrrolidine ring, offering a synthetic handle for further derivatization, and is typically supplied at 95% purity for research use .

Primary amine handle enables rapid derivatization (amide, urea, reductive amination)
2,6-substitution pattern provides distinct hydrogen-bonding topology vs common analogs
Research-use building block for internal SAR campaigns and probe design

Procurement Risk of Analog Substitution


The 3-aminopyrrolidine-phenol class exhibits steep structure-activity relationships (SAR) where minor modifications—such as altering the aminopyrrolidine N-substitution pattern, relocating the phenol hydroxyl, or changing the alkoxy chain length—can profoundly shift target selectivity, binding kinetics, and in vivo pharmacokinetics [1]. For instance, the (R)- vs. (S)-3-aminopyrrolidine configuration alone has been shown to produce nanomolar differences in CCR2 binding potency across structurally similar series [1]. Consequently, substituting 2-((3-aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol with even a des-ethoxy or regioisomeric analog without empirical verification risks inactivity or off-target effects in the intended assay system.

Regioisomer shift
Relocating phenol OH or ethoxy group may drastically reduce target engagement; class-level SAR indicates >100-fold affinity loss possible.
Stereochemical configuration
(R)- vs. (S)-3-aminopyrrolidine configuration alone may produce nanomolar differences in binding potency across related chemotypes.
N-substitution pattern
Altering the aminopyrrolidine N-substitution can profoundly shift target selectivity and pharmacokinetics; direct substitution without verification risks off-target effects.

Quantitative Differentiation Evidence


Public Comparator Data Gap

Following exhaustive searches of primary research papers, patents (including US and WO full-text databases), authoritative repositories (PubChem, BindingDB, ChEMBL), and reputable vendor technical datasheets [1], no publicly disclosed head-to-head quantitative differential data were identified for 2-((3-aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol (CAS 1897879-33-2). Identified peer-class compounds—such as (R)-3-aminopyrrolidine-based CCR2 antagonists (e.g., INCB8761/PF-4136309) and 3-aminopyrrolidine melatoninergic ligands—exhibit nanomolar activities [2], but no direct comparator assays including the target compound have been published at the time of this analysis. The available vendor-reported descriptive activity (e.g., AChE inhibition attributed to similar compounds) lacks the quantitative, comparator-anchored data required for evidence-based procurement differentiation.

Public comparator data
Data to verify
No publicly available quantitative binding or functional assay data for CAS 1897879-33-2
Procurement decisions rely on prospective screening
Class-level inference; no head-to-head studies identified
Medicinal Chemistry 3-Aminopyrrolidine Derivatives Chemical Probes

Regioisomeric Scaffold Specificity

The 2-((3-aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol scaffold bears the phenolic OH at position 2 and the ethoxy group at position 6. In contrast, many commercially abundant aminopyrrolidine-phenol analogs (e.g., 3-[(3-aminopyrrolidin-1-yl)methyl]phenol or 2-ethoxy-6-(pyrrolidin-3-yl)phenol, CAS 1260842-45-2 ) shift the substitution pattern, which alters hydrogen-bonding geometry and lipophilic surface topology. While no direct potency comparison exists, class-level SAR from CCR2 and melatoninergic programs indicates that regioisomeric shifts can reduce target affinity by >100-fold [1].

Regioisomeric specificity
Class-level inference
2,6-substitution pattern (OH at C2, OEt at C6) distinct from common 3-substituted analogs
Structural identity verification (NMR, LCMS) critical to avoid inactive regioisomer
Class-level SAR: >100-fold affinity shift possible
Structural Alert Regioisomeric Specificity Medicinal Chemistry

Purity Benchmark Comparison

The commercially standard purity for 2-((3-aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol is 95% . In contrast, advanced lead molecules within the 3-aminopyrrolidine class (e.g., INCB8761) are typically supplied at >98% purity for in vivo studies [1]. A 95% purity baseline may require re-purification (e.g., preparative HPLC) prior to sensitive enzymatic or cellular assays, adding time and cost relative to higher-purity in-class alternatives. No batch-specific impurity profile or specific impurity quantification is publicly disclosed for CAS 1897879-33-2.

Purity benchmark
Cross-study comparable
Target compound: 95%
Advanced lead molecules (e.g., INCB8761): >98%
May require re-purification for sensitive assays
No batch-specific impurity profile disclosed
Purity Quality Control Procurement

Application Scenarios


Internal SAR Scaffold Exploration

Given the absence of public target-specific data, the most defensible use of this compound is as a core scaffold for internal structure-activity relationship (SAR) campaigns. The primary amine on the pyrrolidine ring permits rapid diversification (e.g., amide coupling, reductive amination, urea formation) to generate focused libraries. The 2,6-substitution pattern offers a differentiated hydrogen-bonding surface relative to common 2,4- or 3,4-analogs [1]. Researchers should plan for purity verification (LCMS, 1H NMR) upon receipt, as the bulk material is supplied at 95% .

CCR2/MCH1 Negative Control Probe

The close structural similarity of this compound to the 3-aminopyrrolidine core found in known CCR2 antagonists (e.g., INCB8761) [1] and MCH1 antagonists suggests it may serve as a negative control or specificity probe—provided internal screening confirms a significant drop in potency relative to the active lead. The lack of the elaborated aromatic tail present in INCB8761 should, by SAR analogy, drastically reduce CCR2 binding affinity, making it a candidate for assessing target engagement specificity in counter-screening panels.

Phenol-Dependent Enzyme Probe

The free phenolic -OH group at position 2 is a key pharmacophoric element in many enzyme inhibitor classes (e.g., LpxC, tyrosinase, AChE) [1]. This compound can be evaluated as a minimalist probe to deconvolute the contribution of the phenolate moiety to binding energy in metalloenzyme active sites. The 3-aminopyrrolidine side chain provides a basic handle for pH-dependent solubility modulation, potentially improving aqueous solubility over simpler phenol-only controls.

Application
Selection Property
Validation Focus
Internal SAR scaffold exploration
Primary amine for rapid library synthesis; differentiated 2,6-substitution pattern
Purity verification (LCMS, NMR); scaffold identity confirmation upon receipt
CCR2 / MCH1 specificity probe
Structural similarity to known antagonist cores (INCB8761, MCH1 ligands)
Counter-screening for target engagement specificity; potency drop verification
Phenol-dependent enzyme probe
Free phenolic -OH for metalloenzyme binding studies
pH-dependent solubility modulation; binding energy contribution
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